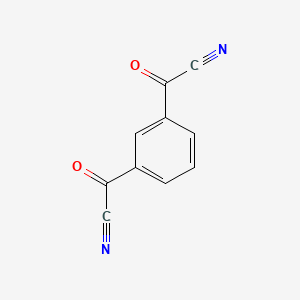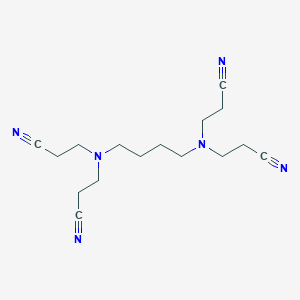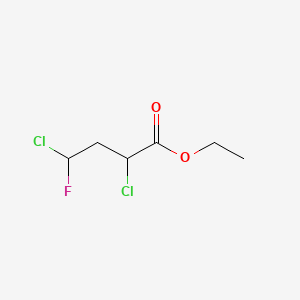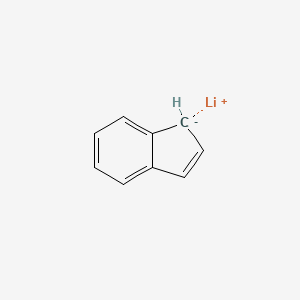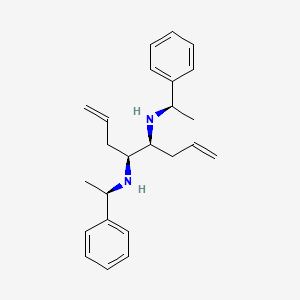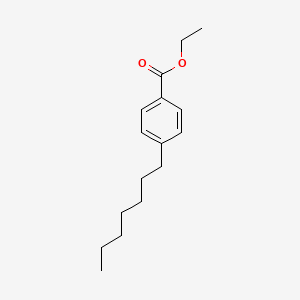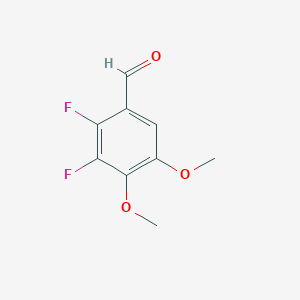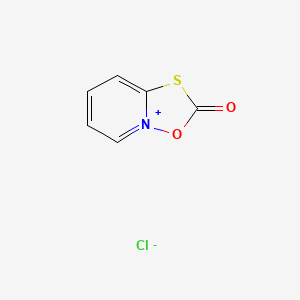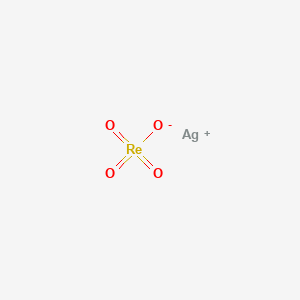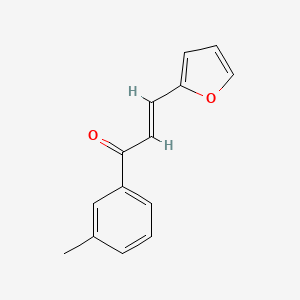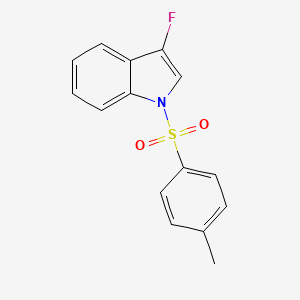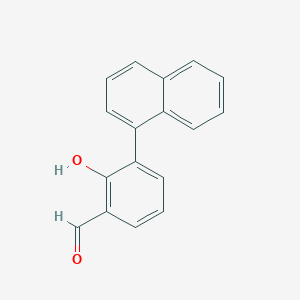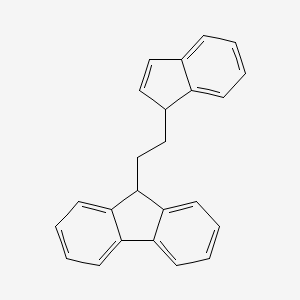![molecular formula C7H8Br2 B6317104 7,7-Dibromodispiro[2.0.2.1(3)]heptane CAS No. 50874-21-0](/img/structure/B6317104.png)
7,7-Dibromodispiro[2.0.2.1(3)]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,7-Dibromodispiro[2.0.2.1(3)]heptane is a unique organic compound characterized by its distinctive dispiro structure.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromodispiro[2.0.2.1(3)]heptane typically involves the bromination of dispiro[2.0.2.1]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 7,7-positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4). The reaction is usually conducted at low temperatures to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or distillation .
化学反応の分析
Types of Reactions: 7,7-Dibromodispiro[2.0.2.1(3)]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form the corresponding dispiro[2.0.2.1]heptane derivative.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex brominated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products: The major products formed from these reactions include various substituted dispiro[2.0.2.1]heptane derivatives, reduced forms of the compound, and oxidized brominated derivatives .
科学的研究の応用
7,7-Dibromodispiro[2.0.2.1(3)]heptane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of 7,7-Dibromodispiro[2.0.2.1(3)]heptane involves its interaction with various molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .
類似化合物との比較
- 7,7-Dichlorodispiro[2.0.2.1(3)]heptane
- 7,7-Difluorodispiro[2.0.2.1(3)]heptane
- 7,7-Diiododispiro[2.0.2.1(3)]heptane
Comparison: Compared to its halogenated analogs, 7,7-Dibromodispiro[2.0.2.1(3)]heptane is unique due to the specific reactivity of the bromine atoms. Bromine is less reactive than chlorine but more reactive than iodine, making this compound an intermediate in terms of reactivity. This balance allows for selective reactions that are not possible with other halogenated derivatives .
特性
IUPAC Name |
7,7-dibromodispiro[2.0.24.13]heptane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2/c8-7(9)5(1-2-5)6(7)3-4-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVWBNKTZAZWFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3(C2(Br)Br)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
